(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid
Overview
Description
(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BFNO4 and its molecular weight is 289.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .
Mode of Action
The mode of action of this compound involves its interaction with a palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the organic halide to the palladium catalyst, forming a new palladium-carbon bond . Following this, transmetalation occurs, where the organoboron compound (our compound of interest) transfers the organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in the synthesis of various organic compounds . This reaction allows the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The products of this reaction can be used in various downstream applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and reactivity, which are important factors affecting its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
[4-fluoro-3-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-12-7-6-11(15(19)20)8-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYWKFFZZURZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716588 | |
Record name | (3-{[(Benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-58-6 | |
Record name | (3-{[(Benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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